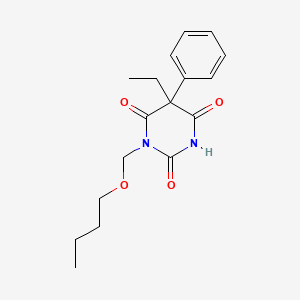

Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is a barbiturate derivative known for its sedative and hypnotic properties. Barbiturates are a class of drugs that act as central nervous system depressants and are used for various medical purposes, including anesthesia and the treatment of certain types of epilepsy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid typically involves the reaction of ethyl phenylmalonate with urea in the presence of a base, followed by the introduction of a butoxymethyl group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated systems to control the reaction parameters precisely. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the butoxymethyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

Anticonvulsant Activity

One of the primary applications of 1-(butoxymethyl)-5-ethyl-5-phenyl barbituric acid is its use as an anticonvulsant agent. Research indicates that this compound exhibits significant anticonvulsant properties, making it useful in treating seizures and epilepsy. In a study involving animal models, it was reported that the compound demonstrated effective anticonvulsant activity against maximal electroshock with an effective dose (ED50) of less than 25 mg/kg . Additionally, it showed a favorable safety profile with a lethal dose (LD50) greater than 500 mg/kg, indicating a wide therapeutic window .

Comparison of Anticonvulsant Efficacy

The following table summarizes the anticonvulsant efficacy of various barbituric acid derivatives:

| Compound | ED50 (mg/kg) | LD50 (mg/kg) |

|---|---|---|

| 1-(butoxymethyl)-5-ethyl-5-phenyl | <25 | >500 |

| Phenobarbital | Varied | ~200 |

| Diphenylhydantoin | Varied | ~1000 |

Cosmetic Applications

Skin Formulations

Barbituric acid derivatives have been explored for their potential in cosmetic formulations due to their stability and skin compatibility. A study highlighted the importance of assessing the bioavailability of drug molecules in topical applications, emphasizing that barbituric acid derivatives could enhance the effectiveness of dermatological products . The incorporation of such compounds can improve moisturizing properties and skin penetration.

Experimental Design in Cosmetic Development

Recent advancements in experimental design techniques have allowed researchers to optimize formulations containing barbituric acid derivatives. For instance, Box-Behnken design methodologies have been employed to evaluate the physical and sensory properties of these formulations, demonstrating significant improvements in consistency and moisturizing effects when incorporating these compounds .

Analytical Chemistry Applications

Stability Studies

Barbituric acids are also crucial in analytical chemistry, particularly in forensic toxicology. They are commonly analyzed for their presence in biological samples during investigations involving overdose or poisoning cases. A study assessed the stability of barbiturates under various conditions simulating post-mortem environments, revealing that certain conditions can accelerate decomposition, complicating detection efforts . This highlights the necessity for careful consideration of sample handling and analysis protocols when working with these compounds.

Case Studies

Case Study: Anticonvulsant Efficacy Evaluation

In a controlled study involving animal models, researchers tested the efficacy of 1-(butoxymethyl)-5-ethyl-5-phenyl as an anticonvulsant agent. The results indicated rapid onset of action within 30 minutes post-administration, with sustained activity lasting over two hours. These findings support the compound's potential as a therapeutic agent for managing seizure disorders .

Case Study: Cosmetic Product Development

A recent investigation into cosmetic formulations incorporating barbituric acid derivatives demonstrated enhanced skin hydration and stability compared to traditional formulations. The study utilized response surface methodology to optimize ingredient interactions, resulting in products with improved sensory attributes and clinical efficacy .

Mechanism of Action

The mechanism of action of 1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By enhancing the effect of GABA, an inhibitory neurotransmitter, the compound induces sedation and hypnosis. The molecular targets include the GABA-A receptor, and the pathways involved are related to the modulation of chloride ion channels, leading to hyperpolarization of neurons.

Comparison with Similar Compounds

Similar Compounds

Phenobarbital: Another barbiturate with similar sedative properties but different pharmacokinetics.

Secobarbital: Known for its use in anesthesia and as a short-acting sedative.

Thiopental: Used primarily for induction of anesthesia due to its rapid onset of action.

Uniqueness

1-(Butoxymethyl)-5-ethyl-5-phenylbarbituric acid is unique due to its specific chemical structure, which imparts distinct pharmacological properties. The presence of the butoxymethyl group may influence its solubility, metabolism, and overall efficacy compared to other barbiturates.

Biological Activity

Barbituric acid derivatives have garnered significant interest due to their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article focuses on the compound Barbituric acid, 1-(butoxymethyl)-5-ethyl-5-phenyl- , exploring its synthesis, biological activities, and potential therapeutic applications.

Overview of Barbituric Acid Derivatives

Barbituric acid is a heterocyclic compound known for its sedative and anticonvulsant properties. The introduction of various substituents on the barbituric acid structure can significantly alter its biological activity. The compound is a derivative that incorporates butoxymethyl, ethyl, and phenyl groups, which may enhance its pharmacological profile.

Synthesis of 1-(butoxymethyl)-5-ethyl-5-phenyl Barbituric Acid

The synthesis of this compound typically involves the reaction of barbituric acid with butoxymethyl and other alkylating agents. The following general synthetic route is often employed:

- Formation of Barbiturate : Reacting barbituric acid with an appropriate alkylating agent (e.g., butoxymethyl chloride) in the presence of a base.

- Purification : The product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of 1-(butoxymethyl)-5-ethyl-5-phenyl barbituric acid has been studied in various contexts:

Anticonvulsant Activity

Research indicates that certain barbituric acid derivatives exhibit anticonvulsant properties. For instance, compounds with similar structures have shown effectiveness against induced seizures in animal models. The estimated effective dose (ED50) for related compounds has been reported around 200 mg/kg, with a high safety margin (LD50 > 1000 mg/kg) suggesting a favorable therapeutic index for further development .

Sedative Effects

Barbiturates are well-known for their sedative effects, primarily through enhancing GABAergic activity in the central nervous system. Studies have shown that derivatives like 1-(butoxymethyl)-5-ethyl-5-phenyl can potentiate GABA receptor activity, leading to increased sedation and anxiolytic effects .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of barbituric acid derivatives. For example, certain derivatives have demonstrated activity against both Gram-positive and Gram-negative bacterial strains, as well as antifungal properties . This broad-spectrum antimicrobial activity positions these compounds as potential candidates for further research in infectious disease treatment.

Case Studies and Research Findings

Several studies provide insights into the biological activities of barbituric acid derivatives:

Properties

CAS No. |

50884-84-9 |

|---|---|

Molecular Formula |

C17H22N2O4 |

Molecular Weight |

318.4 g/mol |

IUPAC Name |

1-(butoxymethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C17H22N2O4/c1-3-5-11-23-12-19-15(21)17(4-2,14(20)18-16(19)22)13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3,(H,18,20,22) |

InChI Key |

SCVDLQPDZIQFRK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCN1C(=O)C(C(=O)NC1=O)(CC)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.